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molecular formula C7H7FN2S B1349814 1-(2-fluorophenyl)thiourea CAS No. 656-32-6

1-(2-fluorophenyl)thiourea

Cat. No. B1349814
M. Wt: 170.21 g/mol
InChI Key: WYVZQQOFMQRNPF-UHFFFAOYSA-N
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Patent
US05998399

Procedure details

To a stirred solution of 7.0 g (0.045 mol) of 2-fluorophenyl isothiocyanate in 100 ml of ether, was added ammonia gas over a three minute period. A white solid crystallized and was collected by filtration to yield 5.3 g of N-(2- fluorophenyl)thiourea. melting point 147-148° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]=[C:9]=[S:10].[NH3:11]>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][C:9]([NH2:11])=[S:10]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N=C=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid crystallized
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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